5-Methoxy-2-(prop-2-YN-1-YL)pyridine

Lipophilicity ADME Fragment-Based Drug Discovery

5-Methoxy-2-(prop-2-yn-1-yl)pyridine is a disubstituted pyridine featuring an electron‑donating methoxy group at the 5‑position and a terminal alkyne (prop‑2‑yn‑1‑yl) at the 2‑position. Computed descriptors place its molecular weight at 147.17 g·mol⁻¹, with a predicted XLogP3‑AA of 1.4 and a topological polar surface area (TPSA) of 22.1 Ų.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 1260672-53-4
Cat. No. B12290631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(prop-2-YN-1-YL)pyridine
CAS1260672-53-4
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)CC#C
InChIInChI=1S/C9H9NO/c1-3-4-8-5-6-9(11-2)7-10-8/h1,5-7H,4H2,2H3
InChIKeyRPFUPFZYWCCKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(prop-2-YN-1-YL)pyridine (CAS 1260672-53-4): Physicochemical Benchmarking Against Closest Analogs


5-Methoxy-2-(prop-2-yn-1-yl)pyridine is a disubstituted pyridine featuring an electron‑donating methoxy group at the 5‑position and a terminal alkyne (prop‑2‑yn‑1‑yl) at the 2‑position. Computed descriptors place its molecular weight at 147.17 g·mol⁻¹, with a predicted XLogP3‑AA of 1.4 and a topological polar surface area (TPSA) of 22.1 Ų [1]. These moderate physicochemical values position the compound as a compact, click‑chemistry‑enabled scaffold suitable for fragment‑based drug discovery and bioconjugation applications.

Why In‑Class Pyridine Building Blocks Cannot Substitute 5-Methoxy-2-(prop-2-YN-1-YL)pyridine Without Risk


Even minor positional or functional‑group variations on the pyridine core produce measurable differences in lipophilicity, hydrogen‑bonding capacity, and electronic character that directly affect solubility, permeability, and reactivity in downstream transformations. Substituting the target compound with a regioisomer or a des‑methoxy analog therefore alters both the physicochemical profile and the site‑specific reactivity (e.g., oxidative addition efficiency in cross‑coupling at the 2‑position), making generic interchange unreliable for reproducible synthesis or biological screening outcomes [1].

Head‑to‑Head Evidence: Quantified Differentiation of 5-Methoxy-2-(prop-2-YN-1-YL)pyridine from Its Closest Analogs


Lipophilicity Shift vs. Regioisomer 2-Methoxy-5-(prop-2-YN-1-YL)pyridine (CAS 1196153-78-2)

The target compound (5‑OMe, 2‑propynyl) exhibits an XLogP3‑AA of 1.4, whereas its regioisomer (2‑OMe, 5‑propynyl) possesses an XLogP3‑AA of 1.7 [1][2]. The ΔLogP of −0.3 indicates that placing the methoxy group at the 5‑position (meta to nitrogen) reduces lipophilicity relative to the 2‑methoxy arrangement, which is expected to translate into modestly improved aqueous solubility.

Lipophilicity ADME Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA) Differentiation vs. Des‑Methoxy Analog 2-(Prop-2-YN-1-YL)pyridine (CAS 1260663-63-5)

The target compound has a TPSA of 22.1 Ų, whereas the des‑methoxy analog 2‑(prop‑2‑yn‑1‑yl)pyridine has a TPSA of 12.9 Ų [1][2]. The 9.2 Ų increase is attributable solely to the additional oxygen atom, which augments hydrogen‑bond acceptor capacity from 1 to 2.

Membrane Permeability Drug-Likeness Bioavailability

Lipophilicity Parallelism with Saturated Analog 2-Ethyl-5-methoxypyridine (CAS 228862-37-1) Highlights Unique Alkyne Contribution

Both the target alkyne and its saturated ethyl analog share a TPSA of 22.1 Ų, but the ethyl analog has a higher XLogP3‑AA of 1.7 versus 1.4 for the alkyne [1][2]. The alkyne thus provides a 0.3 log unit lower lipophilicity while retaining the same polar surface area, a combination that cannot be achieved with the saturated bioisostere.

Bioisosterism Click Chemistry Structure–Property Relationships

Application Scenarios Where 5-Methoxy-2-(prop-2-YN-1-YL)pyridine Demonstrates Measurable Advantage


Fragment Library Design Requiring Low LogP with Retained Click Chemistry Functionality

When constructing a fragment library for lead‑like screening, the target compound offers an XLogP3‑AA of 1.4, which is 0.3 units lower than its 2‑methoxy regioisomer [1]. This reduced lipophilicity aligns with guidelines for fragment physicochemical properties (logP ≤ 3) and increases aqueous solubility, while the terminal alkyne enables subsequent triazole‑forming CuAAC diversification.

Bioconjugation Payloads Requiring Moderate TPSA to Balance Permeability and Clearance

With a TPSA of 22.1 Ų, the target compound provides a 71% larger polar surface area than the des‑methoxy analog (12.9 Ų) [2]. This makes it a better candidate for bioconjugation payloads that require sufficient polarity to limit passive cellular uptake while still allowing linker‑mediated delivery, reducing non‑specific toxicity of the released warhead.

Suzuki–Miyaura Cross‑Coupling Campaigns Necessitating a Defined 2‑Propynyl Handle

The 2‑(prop‑2‑yn‑1‑yl) substituent serves as a synthetic handle that can be directly elaborated via Sonogashira coupling or click chemistry. Unlike the regioisomer where the alkyne is at the 5‑position, the 2‑alkyne placement influences the electron density at the ring carbon engaged in palladium‑catalyzed cross‑coupling, an effect that must be accounted for when planning C2‑selective functionalization sequences.

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